

A Comparative Guide to the Spectroscopic Characteristics of Fmoc-L-Lysine Derivatives

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Compound of Interest

Compound Name: *Fmoc-L-Lys(Pryoc)-OH*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Fmoc-L-Lysine protected with various side-chain functionalities. The primary focus is on commonly utilized protecting groups in peptide synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Allyloxycarbonyl (Alloc). A thorough investigation was conducted to locate spectroscopic data for Fmoc-L-Lys(PyroC)-OH, where the side chain is protected with pyroglutamic acid. However, no published NMR or IR data for this specific derivative could be identified in commercially available databases and the scientific literature.

Comparison of Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for Fmoc-L-Lys(Boc)-OH, Fmoc-L-Lys(Cbz)-OH, and Fmoc-L-Lys(Alloc)-OH. This information is crucial for the identification and characterization of these important building blocks in solid-phase peptide synthesis (SPPS).

^1H NMR Data (Chemical Shifts in ppm)

Assignment	Fmoc-L-Lys(Boc)-OH	Fmoc-L-Lys(Cbz)-OH	Fmoc-L-Lys(Alloc)-OH
Fmoc-H	7.88-7.29 (m, 8H)	7.87-7.29 (m, 8H)	7.77-7.31 (m, 8H)
Cbz-ArH	-	7.35 (m, 5H)	-
Alloc-CH=	-	-	5.92 (m, 1H)
Alloc=CH ₂	-	-	5.29 (d, 1H), 5.20 (d, 1H)
Cbz-CH ₂	-	5.08 (s, 2H)	-
Fmoc-CH, CH ₂	4.40-4.20 (m, 3H)	4.39-4.21 (m, 3H)	4.38-4.20 (m, 3H)
Alloc-CH ₂	-	-	4.50 (d, 2H)
α-CH	4.15 (m, 1H)	4.18 (m, 1H)	4.10 (m, 1H)
ε-CH ₂	2.98 (q, 2H)	3.10 (q, 2H)	3.08 (q, 2H)
β, γ, δ-CH ₂	1.80-1.25 (m, 6H)	1.85-1.30 (m, 6H)	1.70-1.25 (m, 6H)
Boc-(CH ₃) ₃	1.39 (s, 9H)	-	-

¹³C NMR Data (Chemical Shifts in ppm)

Assignment	Fmoc-L-Lys(Boc)-OH	Fmoc-L-Lys(Cbz)-OH	Fmoc-L-Lys(Alloc)-OH
Carbonyls (Fmoc, Boc, Cbz, Alloc, COOH)	174.5, 156.5, 156.2	174.6, 156.8, 156.3	174.2, 156.6, 156.4
Fmoc-C (aromatic)	144.1, 141.3, 127.8, 127.1, 125.2, 120.0	144.1, 141.3, 127.8, 127.1, 125.3, 120.0	144.2, 141.3, 127.7, 127.1, 125.2, 120.0
Cbz-C (aromatic)	-	137.1, 128.5, 127.9	-
Alloc-CH=	-	-	133.5
Alloc=CH ₂	-	-	117.4
Boc-C(CH ₃) ₃	78.5	-	-
Cbz-CH ₂	-	66.5	-
Fmoc-CH ₂ O	66.8	66.9	66.8
Alloc-CH ₂	-	-	65.7
α-C	54.5	54.6	54.5
Fmoc-CH	47.2	47.2	47.3
ε-C	40.5	40.8	40.7
Lysine side chain carbons	32.1, 29.3, 22.8	32.0, 29.5, 22.9	32.1, 29.4, 22.8
Boc-CH ₃	28.4	-	-

IR Data (Key Absorption Bands in cm⁻¹)

Functional Group	Fmoc-L-Lys(Boc)-OH	Fmoc-L-Lys(Cbz)-OH	Fmoc-L-Lys(Alloc)-OH
O-H (Carboxylic Acid)	~3300 (broad)	~3300 (broad)	~3300 (broad)
N-H (Amide)	~3350	~3350	~3350
C-H (Aromatic/Aliphatic)	~3060, 2970-2860	~3060, 2950-2850	~3070, 2960-2860
C=O (Carboxylic Acid)	~1720	~1720	~1720
C=O (Urethane)	~1690	~1690	~1690
C=C (Aromatic)	~1450	~1450	~1450
C=C (Allyl)	-	-	~1645

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the Fmoc-L-Lysine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

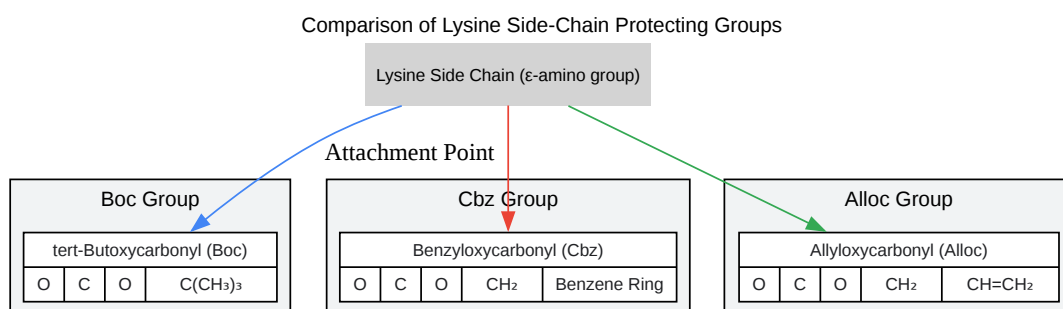
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Chemical shifts are referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Record the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Visualization of Protecting Groups

The following diagram illustrates the chemical structures of the discussed lysine side-chain protecting groups.



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Caption: Chemical structures of Boc, Cbz, and Alloc protecting groups for the lysine side chain.

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